Ac-RYYRWK-NH2
CAS No.: 200959-47-3
VCID: VC20771381
Molecular Formula: C49H69N15O9
Molecular Weight: 1012.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pharmacological StudiesIn vitro studies have demonstrated that Ac-RYYRWK-NH2 effectively displaces [^3H]nociceptin/orphanin FQ in human NOP receptor-transfected cells, indicating its binding affinity and functional activity at the receptor site. For example, the compound exhibits a pEC50 value of approximately 9.2, suggesting high potency in inhibiting forskolin-induced cAMP formation . In Vivo EffectsIn vivo experiments have shown that administration of Ac-RYYRWK-NH2 leads to selective diuresis without significant changes in blood pressure or heart rate. This property highlights its potential utility in treating conditions such as hyponatremia or heart failure, where fluid retention is problematic .
Recent studies have explored various aspects of Ac-RYYRWK-NH2's pharmacodynamics:
Comparative AnalysisThe following table summarizes the pharmacological properties of Ac-RYYRWK-NH2 and its analog ZP120:
Ac-RYYRWK-NH2 represents a significant advancement in the understanding of nociceptin receptor pharmacology. Its selective action and potential therapeutic applications make it an important subject for further research in pain management and fluid balance disorders.
Continued exploration into the structure-activity relationships of Ac-RYYRWK-NH2 and its analogs will be essential for developing more effective therapeutics targeting the NOP receptor system. Future studies should focus on optimizing potency and understanding the long-term effects of such compounds in clinical settings. This comprehensive overview highlights the importance of Ac-RYYRWK-NH2 in pharmacological research, emphasizing its potential applications and the need for ongoing investigation into its mechanisms and effects. |
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CAS No. | 200959-47-3 | ||||||||||||
Product Name | Ac-RYYRWK-NH2 | ||||||||||||
Molecular Formula | C49H69N15O9 | ||||||||||||
Molecular Weight | 1012.2 g/mol | ||||||||||||
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide | ||||||||||||
Standard InChI | InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1 | ||||||||||||
Standard InChIKey | YROQVQIJRORFAZ-SKGSPYGFSA-N | ||||||||||||
Isomeric SMILES | CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N | ||||||||||||
SMILES | CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N | ||||||||||||
Canonical SMILES | CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N | ||||||||||||
Sequence | RYYRWK | ||||||||||||
Synonyms | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 Ac-RYYRWK-NH2 acetyl-arginyl-tyrosyl-tyrosyl--arginyl-tryptophyl-lysinamide CAM 6369 CAM-6369 CAM6369 |
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PubChem Compound | 9811889 | ||||||||||||
Last Modified | Apr 15 2024 |
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